1-(tert-Butyl) 2-ethyl 3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-ethyl 3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-ethyl 3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and alternative solvents may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-ethyl 3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce tetrahydropyridine compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying calcium channel interactions.
Medicine: Possible development as a calcium channel blocker for treating cardiovascular diseases.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-ethyl 3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate likely involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions, which is crucial in various physiological processes, including muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: Another dihydropyridine used for similar therapeutic purposes.
Uniqueness
1-(tert-Butyl) 2-ethyl 3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate may offer unique properties due to its specific substituents, which could affect its binding affinity and selectivity for calcium channels. This uniqueness could make it a valuable candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-hydroxy-3,6-dihydro-2H-pyridine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h6-7,9-10,15H,5,8H2,1-4H3 |
InChI Key |
TWTGHPMTSYZPHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C=CCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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